Tegobuvir
Overview
Description
Tegobuvir, also known as GS-9190, is a non-nucleoside inhibitor of Hepatitis C Virus (HCV) RNA replication . It has been investigated for the treatment of chronic Hepatitis C . The molecular formula of Tegobuvir is C25H14F7N5 and its molecular weight is 517.4 g/mol .
Synthesis Analysis
Tegobuvir is an analog of imidazopyridine class inhibitors that selectively targets HCV . It has demonstrated antiviral activity in patients suffering from chronic genotype 1 HCV infection .Molecular Structure Analysis
Tegobuvir has a complex molecular structure with multiple aromatic rings and nitrogen-containing groups . The structure includes a pyridazine ring substituted by a phenyl group .Chemical Reactions Analysis
Tegobuvir exhibits a unique chemical activation and subsequent direct interaction with the NS5B protein of HCV . The formation of this complex does not require the presence of any other HCV proteins .Physical And Chemical Properties Analysis
Tegobuvir has a molecular weight of 517.4 g/mol . Its IUPAC name is 5-[[6-[2,4-bis(trifluoromethyl)phenyl]pyridazin-3-yl]methyl]-2-(2-fluorophenyl)imidazo[4,5-c]pyridine .Scientific Research Applications
Antiviral Activity in Hepatitis C
Tegobuvir (GS-9190) is primarily recognized for its efficacy against Hepatitis C Virus (HCV) genotype 1. A study by Zeuzem et al. (2012) demonstrated that Tegobuvir, in combination with other drugs, significantly reduces HCV RNA levels, indicating its potent antiviral activity in this context.
Role in Preventing Drug Resistance
Tegobuvir is effective in delaying or preventing the development of drug resistance when used in combination therapies. According to Vliegen et al. (2015), the combination of Tegobuvir with other direct-acting antivirals (DAAs) was observed to be highly effective in curing HCV replicon-containing cells and preventing resistance development.
Study of Viral Kinetics and Mutations
Research by Ku et al. (2013) explored the kinetics of the Y448H HCV NS5B polymerase mutant in patients treated with Tegobuvir. This study provided insights into the pre-existing levels of drug-resistant variants, aiding in predicting patient viral responses.
Mechanistic Insights into Tegobuvir
Studies have delved into the mechanism of action of Tegobuvir. For instance, Shih et al. (2011) and Hebner et al. (2012) provided detailed analyses of Tegobuvir’s interaction with HCV NS5B polymerase, elucidating its unique antiviral mechanism.
Potency Against Different HCV Genotypes
Research by Wong et al. (2012) evaluated Tegobuvir's efficacy against various HCV genotypes, revealing its variable susceptibility and providing critical information for its application in treating different HCV genotypes.
Potential Application in COVID-19 Treatment
Interestingly, Tegobuvir has been identified as a potential agent in the fight against COVID-19. Studies like those by Mosayebnia et al. (2021) and Chandel et al. (2020) have suggested its use in SARS-CoV-2 therapy through virtual screening and modeling.
Design and Synthesis of Derivatives
Efforts have also been made in the design and synthesis of Tegobuvir derivatives, aiming to optimize its antiviral potency and reduce side effects. The work of Liu et al. (2018) is a notable example of this endeavor.
Future Directions
properties
IUPAC Name |
5-[[6-[2,4-bis(trifluoromethyl)phenyl]pyridazin-3-yl]methyl]-2-(2-fluorophenyl)imidazo[4,5-c]pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H14F7N5/c26-19-4-2-1-3-17(19)23-33-21-9-10-37(13-22(21)34-23)12-15-6-8-20(36-35-15)16-7-5-14(24(27,28)29)11-18(16)25(30,31)32/h1-11,13H,12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBEQSQDCBSKCHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NC3=CN(C=CC3=N2)CC4=NN=C(C=C4)C5=C(C=C(C=C5)C(F)(F)F)C(F)(F)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H14F7N5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80142917 | |
Record name | Tegobuvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80142917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
517.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tegobuvir | |
CAS RN |
1000787-75-6 | |
Record name | Tegobuvir [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1000787756 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tegobuvir | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB11852 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Tegobuvir | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80142917 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | TEGOBUVIR | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5NOK5X389M | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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